![molecular formula C15H13N3OS2 B12615885 2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine CAS No. 917809-06-4](/img/structure/B12615885.png)
2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine is a synthetic organic compound that belongs to the class of thiazolylpyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring followed by the attachment of the pyrimidine moiety. The methanesulfinyl group can be introduced through sulfoxidation reactions. Common reagents used in these reactions include sulfur-containing compounds, halogenated intermediates, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Methansulfinyl)-4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methansulfinylgruppe kann weiter zu einem Sulfon oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um die Methansulfinylgruppe zu entfernen.
Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Übliche Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung.
Substitution: Halogenierungsmittel, Nucleophile und verschiedene Katalysatoren.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Methansulfinylgruppe ein Sulfon-Derivat ergeben.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Mögliche Verwendung als Sonde oder Inhibitor in biochemischen Assays.
Medizin: Untersuchung als potenzielles Therapeutikum aufgrund seiner biologischen Aktivität.
Industrie: Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(Methansulfinyl)-4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyrimidin hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können solche Verbindungen mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren. Die beteiligten molekularen Ziele und Pfade müssten durch experimentelle Studien geklärt werden.
Wirkmechanismus
The mechanism of action of 2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Methansulfinyl)-4-[4-(Phenyl)-1,3-thiazol-5-yl]pyrimidin
- 2-(Methansulfinyl)-4-[4-(2-Methylphenyl)-1,3-thiazol-5-yl]pyrimidin
Einzigartigkeit
2-(Methansulfinyl)-4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyrimidin kann aufgrund des Vorhandenseins der 3-Methylphenylgruppe einzigartige Eigenschaften aufweisen, die seine biologische Aktivität, Löslichkeit und das allgemeine chemische Verhalten im Vergleich zu seinen Analoga beeinflussen können.
Eigenschaften
CAS-Nummer |
917809-06-4 |
|---|---|
Molekularformel |
C15H13N3OS2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-(3-methylphenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H13N3OS2/c1-10-4-3-5-11(8-10)13-14(20-9-17-13)12-6-7-16-15(18-12)21(2)19/h3-9H,1-2H3 |
InChI-Schlüssel |
WQEADEYGRUSIMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(SC=N2)C3=NC(=NC=C3)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


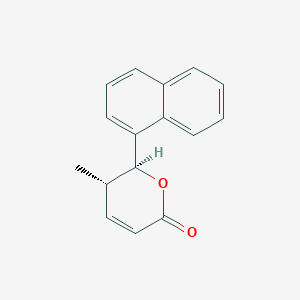
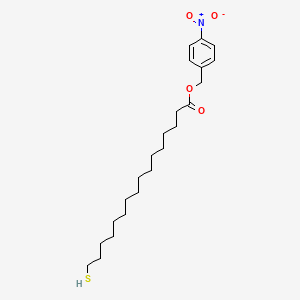

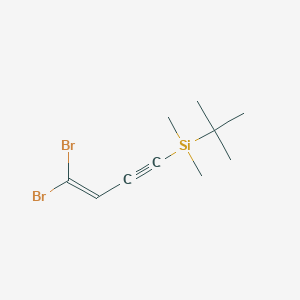
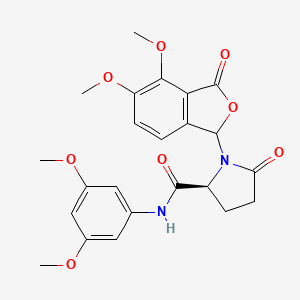
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
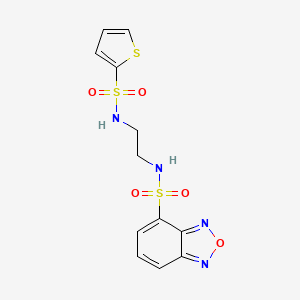
![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)
![2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one](/img/structure/B12615842.png)

![2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene](/img/structure/B12615849.png)
![4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12615863.png)

![1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)-](/img/structure/B12615867.png)
